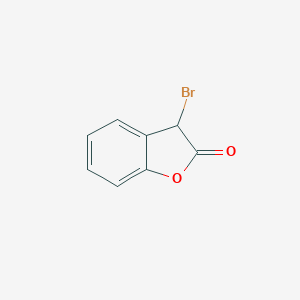

3-Bromo-2-coumaranone

Vue d'ensemble

Description

La nocistatine (bovine) est un peptide endogène dérivé de la protéine précurseur prépronociceptine. Elle est connue pour son rôle dans la modulation de la perception de la douleur en bloquant les effets de la nociceptine, un autre peptide dérivé du même précurseur. La nocistatine a montré qu'elle inhibait l'allodynie et l'hyperalgie induites par la nociceptine, ce qui en fait un composé important dans la recherche sur la gestion de la douleur .

Applications De Recherche Scientifique

Nocistatin (bovine) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and proteolysis.

Biology: Investigated for its role in modulating pain perception and its interactions with nociceptin.

Medicine: Explored as a potential therapeutic agent for pain management due to its ability to block nociceptin-induced hyperalgesia and allodynia.

Industry: Utilized in the development of new analgesic drugs and as a research tool in neuropharmacology

Mécanisme D'action

Target of Action

It has been tested for allergenicity , suggesting that it may interact with immune cells or proteins involved in the immune response.

Mode of Action

It has been suggested that it may act as an allergen Allergens typically function by binding to immune cells or proteins, triggering an immune response

Biochemical Pathways

Given its potential role as an allergen , it may be involved in immune response pathways. These could include the activation of T cells, B cells, or other immune cells, leading to the production of antibodies and inflammation.

Pharmacokinetics

Its solubility in ethyl acetate suggests that it may be well-absorbed in the body, but further studies are needed to confirm this and to determine its distribution, metabolism, and excretion.

Result of Action

As a potential allergen , it may trigger an immune response leading to symptoms such as inflammation, redness, itching, and swelling

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-coumaranone. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and reactivity. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that higher temperatures may affect its stability or efficacy

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La nocistatine (bovine) peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Le peptide final est clivé de la résine à l'aide d'un mélange d'acide trifluoroacétique (TFA) et d'agents piégeurs pour éliminer les groupes protecteurs .

Méthodes de production industrielle : La production industrielle de nocistatine (bovine) implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour l'obtenir sous une forme stable, en poudre. Le processus de production doit respecter des mesures de contrôle de la qualité strictes pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La nocistatine (bovine) subit principalement une hydrolyse et une protéolyse. Elle peut être clivée par des protéases spécifiques pour donner des fragments peptidiques plus petits, qui peuvent avoir des activités biologiques distinctes .

Réactifs et conditions courants :

Hydrolyse : Généralement réalisée dans des conditions acides ou basiques.

Protéolyse : Clivage enzymatique à l'aide de protéases telles que la trypsine ou la chymotrypsine.

Produits principaux : Les principaux produits formés par l'hydrolyse et la protéolyse de la nocistatine (bovine) sont des fragments peptidiques plus petits, qui peuvent moduler l'activité des canaux ioniques sensibles à l'acide (ASIC) et d'autres cibles moléculaires .

4. Applications de la recherche scientifique

La nocistatine (bovine) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse peptidique et la protéolyse.

Biologie : Étudiée pour son rôle dans la modulation de la perception de la douleur et ses interactions avec la nociceptine.

Médecine : Explorée comme agent thérapeutique potentiel pour la gestion de la douleur en raison de sa capacité à bloquer l'hyperalgie et l'allodynie induites par la nociceptine.

Industrie : Utilisée dans le développement de nouveaux médicaments analgésiques et comme outil de recherche en neuropharmacologie

5. Mécanisme d'action

La nocistatine (bovine) exerce ses effets en antagonisant les actions de la nociceptine. Elle se lie à un récepteur distinct de celui de la nociceptine, bloquant ainsi l'activation des canaux ioniques sensibles à l'acide (ASIC) induite par la nociceptine. Cela se traduit par l'inhibition de l'allodynie et de l'hyperalgie induites par la nociceptine. Les cibles moléculaires exactes et les voies impliquées dans l'action de la nocistatine sont encore à l'étude, mais on sait qu'elle module l'activité des ASIC et d'autres canaux ioniques impliqués dans la perception de la douleur .

Composés similaires :

Nociceptine : Un autre peptide dérivé de la prépronociceptine, avec des effets opposés à ceux de la nocistatine.

Dynorphine : Un peptide opioïde endogène aux propriétés analgésiques.

Endorphines : Des peptides endogènes qui agissent sur les récepteurs opioïdes pour moduler la douleur.

Comparaison : La nocistatine (bovine) est unique en sa capacité à antagoniser les effets de la nociceptine, ce qui en fait un outil précieux dans la recherche sur la douleur. Contrairement à la nociceptine, qui induit l'hyperalgie et l'allodynie, la nocistatine bloque ces effets, mettant en évidence son potentiel comme agent thérapeutique pour la gestion de la douleur .

Comparaison Avec Des Composés Similaires

Nociceptin: Another peptide derived from prepronociceptin, with opposing effects to nocistatin.

Dynorphin: An endogenous opioid peptide with analgesic properties.

Endorphins: Endogenous peptides that act on opioid receptors to modulate pain.

Comparison: Nocistatin (bovine) is unique in its ability to antagonize the effects of nociceptin, making it a valuable tool in pain research. Unlike nociceptin, which induces hyperalgesia and allodynia, nocistatin blocks these effects, highlighting its potential as a therapeutic agent for pain management .

Activité Biologique

3-Bromo-2-coumaranone is a halogenated derivative of coumaranone, a compound known for its diverse biological activities. The introduction of bromine enhances its chemical properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. This article explores the biological activities associated with this compound, including its anticancer potential, mechanisms of action, and applications in drug development.

This compound has the molecular formula C9H7BrO2 and is characterized by a coumaranone core structure with a bromine substituent at the 3-position. The presence of the bromine atom affects both the electronic properties and the reactivity of the compound, allowing for various synthetic applications.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. The compound has been shown to interact with various biological targets involved in cancer progression.

- Alkylating Agent : Similar to 3-bromopyruvate, which is known for its antiglycolytic properties, this compound may exert its effects by depleting ATP levels in cancer cells, leading to cell death through apoptosis.

- Fluorescent Sensors : The compound's ability to form complex heterocyclic systems makes it suitable for developing fluorescent sensors that can detect cancer biomarkers with high sensitivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of coumarin derivatives, including this compound:

Applications in Medicinal Chemistry

The versatility of this compound extends to its role as a building block in synthetic organic chemistry. It serves as an intermediate for synthesizing various heterocyclic compounds that exhibit biological activity.

| Application Area | Description |

|---|---|

| Drug Development | Used in synthesizing therapeutic agents targeting cancer and other diseases. |

| Fluorescent Sensors | Employed in developing sensitive detection systems for biological analytes. |

| Natural Product Synthesis | Acts as an intermediate in synthesizing complex natural products. |

Propriétés

IUPAC Name |

3-bromo-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSVEBOOHMKMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393057 | |

| Record name | 3-Bromo-2-coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115035-43-3 | |

| Record name | 3-Bromo-2-coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Local Lymph Node Assay (LLNA) in the context of contact allergy research?

A1: The LLNA is a well-established method for assessing the skin sensitization potential of chemicals. [, ] Unlike traditional animal tests, the LLNA is an in vivo assay that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This immune response is a key event in the development of allergic contact dermatitis (ACD).

Q2: How can SAR models be used in conjunction with the LLNA to improve the safety assessment of chemicals?

A2: Structure-activity relationship (SAR) models are computational tools that predict the toxicity of a chemical based on its molecular structure. [, ] By combining SAR models with the LLNA, researchers can screen a larger number of chemicals for their sensitization potential in a more efficient and cost-effective manner. This approach can help identify potential contact allergens early in the development process, allowing for the design of safer alternatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.